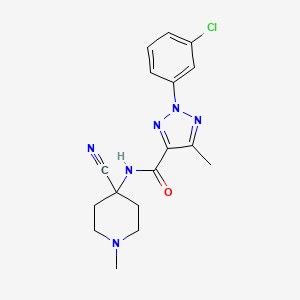
7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves a process where benzotriazole and substituted benzotriazoles can be hydrogenated smoothly and at a desirable speed and with good yields . This process involves a hydrogenation of the benzene nucleus of benzotriazole without any effect on the substitution groups .
Molecular Structure Analysis
The molecular structure of MTBC is based on the benzotriazole skeleton, which is a heterocyclic compound containing a benzene ring fused to a triazole ring . The 7-methyl group and the 5-carboxylic acid group are substituents on this skeleton.
Aplicaciones Científicas De Investigación
Antiallergic Activity
Antiallergic properties have been observed in certain derivatives of benzotriazoles. A study by Nohara et al. (1985) synthesized antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines and their tetrazole analogues from 4-oxo-4H-1-benzopyran-3-carbonitriles and 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes. These compounds showed significant antiallergic activity in rat models, with some derivatives being notably more potent than disodium cromoglycate, a known antiallergic drug. The activity varied with the substituents, highlighting the importance of the 7-position alkyl group for enhanced activity (Nohara et al., 1985).
Environmental Persistence and Transformation
Benzotriazoles, including derivatives similar to 7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid, are recognized as environmental micropollutants due to their widespread use as corrosion inhibitors. Huntscha et al. (2014) explored the aerobic biological degradation mechanisms of benzotriazoles in activated sludge. The study identified major transformation products, elucidating degradation pathways that include oxidation and hydroxylation, demonstrating the compounds' partial persistence in wastewater treatment and their environmental relevance (Huntscha et al., 2014).
Crystal Engineering and Host-Guest Chemistry
The study of cocrystallization involving N-donor compounds and benzotriazole derivatives, including those similar to 7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid, provides insights into hydrogen-bonding supramolecular architectures. Wang et al. (2011) investigated the crystallization of benzotriazole with 5-sulfosalicylic acid, leading to new binary molecular cocrystals. This research offers a basis for further exploration in crystal engineering and host-guest chemistry, revealing the potential of such compounds in forming diverse supramolecular structures (Wang et al., 2011).
Propiedades
IUPAC Name |
7-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-4-2-5(8(12)13)3-6-7(4)10-11-9-6/h4-5H,2-3H2,1H3,(H,12,13)(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIQICKFPPWRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC2=NNN=C12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2581722.png)

![(Z)-8-(3-phenylpropyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2581727.png)
![N-benzyl-2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2581729.png)
![N-(2,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2581730.png)



![2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2581735.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide](/img/structure/B2581739.png)


![4-tert-butyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581744.png)